Cyclohexadecanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2550-52-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

cyclohexadecanone |

InChI |

InChI=1S/C16H30O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-15H2 |

InChI Key |

LXJDKGYSHYYKFJ-UHFFFAOYSA-N |

SMILES |

C1CCCCCCCC(=O)CCCCCCC1 |

Canonical SMILES |

C1CCCCCCCC(=O)CCCCCCC1 |

Other CAS No. |

2550-52-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexadecanone, a macrocyclic ketone, is a significant compound in the fragrance and flavor industry, prized for its distinct musk odor. It is also a subject of interest in chemical research due to its large ring structure and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound is a cyclic organic compound with a sixteen-membered ring containing a ketone functional group.[1] Its structure is characterized by a high degree of flexibility.

Molecular Structure:

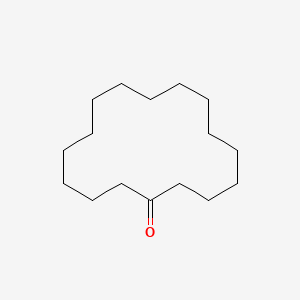

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various fields.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O | [1] |

| Molecular Weight | 238.41 g/mol | [1] |

| CAS Number | 2550-52-9 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Musk-like | [1] |

| Melting Point | 54-57 °C | |

| Boiling Point | 326.8 °C at 760 mmHg | |

| Density | 0.92 g/cm³ | |

| Flash Point | >110 °C | |

| Vapor Pressure | 0.00012 mmHg at 25 °C | |

| Water Solubility | Insoluble | |

| Solubility | Soluble in ethanol (B145695) and other organic solvents. |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are essential for quality control and research purposes. Below are representative methodologies for key analytical techniques.

Synthesis of this compound

This compound can be synthesized via the hydrogenation of 8-cyclohexadecenone.[1]

Reaction Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 8-cyclohexadecenone in a solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Analytical Characterization

| Technique | Protocol |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show a complex multiplet in the aliphatic region (δ 1.2-2.5 ppm) corresponding to the methylene (B1212753) protons of the large ring. The protons alpha to the carbonyl group will appear slightly downfield. ¹³C NMR: Acquire the spectrum on the same instrument. The carbonyl carbon should appear as a singlet at a characteristic downfield shift (δ > 200 ppm). The methylene carbons will appear in the aliphatic region (δ 20-40 ppm). |

| Infrared (IR) Spectroscopy | Sample Preparation: Prepare a thin film of the molten compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing the sample. Analysis: The spectrum will be dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of the C=O stretching vibration of a saturated cyclic ketone. Aliphatic C-H stretching vibrations will be observed around 2850-2950 cm⁻¹. |

| Mass Spectrometry (MS) | Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z 238.41. Fragmentation patterns will involve the loss of small alkyl chains and rearrangements characteristic of large cyclic ketones. |

Biological Activity and Signaling Pathway

This compound, like other musk compounds, elicits its characteristic scent through interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The primary human olfactory receptors identified to be activated by macrocyclic musks are OR5AN1 and OR1A1.[2][3]

Olfactory Signaling Pathway:

Caption: Simplified signaling pathway of odor perception initiated by this compound.

The binding of this compound to its receptor initiates a conformational change in the receptor, which in turn activates a specific G-protein, Gαolf.[4] This G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[4]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a key biological signaling pathway of this compound. The presented data and experimental methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further investigation and application of this important macrocyclic ketone.

References

A Technical Guide to the Physical Characteristics of Cyclohexadecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexadecanone, a macrocyclic ketone, is a significant compound primarily utilized in the fragrance and perfumery industries for its distinct musk-like odor.[1] Its large ring structure and ketone functional group dictate its unique physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and illustrative workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.

Molecular and Physical Properties

This compound is a white, crystalline solid under standard conditions, possessing a tenacious animalic, musk-like odor.[2][3] Its fundamental molecular and physical properties are summarized in the tables below. It is important to note that variations in reported values exist in the literature, which may be attributed to different experimental conditions or isomeric purity.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O | [2] |

| Molecular Weight | 238.41 g/mol | [2] |

| Appearance | White to pale tan powder/crystals | [2][4] |

| Odor | Tenacious animal, musk-like | [1][2] |

Tabulated Physical Characteristics

The following table summarizes the key quantitative physical data for this compound. Where conflicting data exists, a range is provided with corresponding citations.

| Physical Property | Reported Value(s) | Unit | Source(s) |

| Melting Point | 66 to 76 | °C | [4][5][6] |

| Boiling Point | 138 @ 0.5 Torr to 341 @ 760 mm Hg | °C | [2][4] |

| Density | 0.8962 @ 60 °C | g/cm³ | [2] |

| Vapor Pressure | 0.000120 @ 25 °C (est.) | mm Hg | [4] |

| Flash Point | 148.33 | °C | [4] |

| Water Solubility | 0.1915 (est.) to <1 | mg/L | [3][4] |

| Alcohol Solubility | Soluble | - | [4] |

Experimental Protocols

This section details the methodologies for determining the key physical characteristics of this compound. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound can be accurately determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For determining the boiling point at atmospheric or reduced pressure, a distillation method is employed.

Methodology:

-

Apparatus Setup: A distillation flask is filled with a small amount of this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Equilibrium: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

Boiling Point Reading: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading as the liquid condenses and drips into the collection flask, is recorded as the boiling point. The atmospheric pressure should also be recorded.

Density of a Solid (Volume Displacement Method)

The density of solid this compound can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

Methodology:

-

Mass Measurement: A sample of this compound is accurately weighed using an analytical balance.

-

Initial Volume: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its very low solubility), and the initial volume is recorded.

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Density Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

Spectral Data

Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.41).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated cyclic ketone. The spectrum would also show C-H stretching vibrations for the methylene (B1212753) groups of the ring at approximately 2850-2950 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the different sets of protons in the 16-membered ring. Due to the symmetry of the molecule, a complex pattern of overlapping multiplets would be expected in the upfield region (typically 1.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. A characteristic signal for the carbonyl carbon would be observed in the downfield region (around 200-220 ppm). The other carbon atoms of the ring would appear as a series of signals in the upfield region.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are fundamentally derived from its molecular structure.

References

- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry-online.com [chemistry-online.com]

- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cyclohexadecanone (CAS 2550-52-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Cyclohexadecanone (CAS 2550-52-9), a macrocyclic ketone of significant interest in the fragrance industry. This document details its physicochemical properties, commercial synthesis methods, and analytical protocols for purity assessment. While primarily used as a fragrance ingredient, this guide also explores the broader context of macrocyclic compounds in scientific research. Toxicological data is summarized to provide a complete safety profile. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams to facilitate understanding.

Introduction to this compound

This compound, with the chemical formula C₁₆H₃₀O, is a saturated macrocyclic ketone.[1][2][3] It is a white, crystalline solid known for its powerful and tenacious musk-like odor, with some descriptions noting a slight animalic character.[1][4][5][6] This compound is a minor constituent of the natural musk scent derived from the civet gland.[1][3][5] In the fragrance industry, it is valued for its stability and substantivity, making it a key component in perfumes, lotions, and soaps.[1][4][6] Its commercial trade names include Isomuscone® and Homoexaltone.[1][2][6] From a chemical standpoint, it belongs to the macrocyclic ketone and derivatives structural group.[7]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are well-documented. These properties are crucial for its application in various formulations and for its analysis.

Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2550-52-9 | [1][2] |

| Molecular Formula | C₁₆H₃₀O | [1][2] |

| Molecular Weight | 238.41 g/mol | [1][2] |

| Appearance | White solid or colorless crystals | [1][2] |

| Melting Point | 56 °C - 66 °C | [1][3][5] |

| Boiling Point | 138 °C @ 0.5 Torr; 339.75 °C (EPI Suite) | [1][2] |

| Density | 0.8962 g/cm³ @ 60 °C | [1] |

| Vapor Pressure | 0.000262 mm Hg @ 25 °C; 0.007 Pa @ 20°C | [1][2] |

| Water Solubility | 0.1915 mg/L; 130 µg/L @ 20°C | [1][2] |

| Log P (o/w) | 6.04 - 7.77 | [1][2] |

| Flash Point | >93 °C; 148.6°C | [2][5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 1.2-2.5 ppm). The protons alpha to the carbonyl group (C=O) would appear as a multiplet at the downfield end of this range, around 2.2-2.4 ppm. The other methylene (B1212753) (-CH₂-) protons in the large ring would produce a series of overlapping multiplets at higher fields.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The carbons alpha to the carbonyl would appear around 40-50 ppm, with the remaining methylene carbons resonating in the 20-30 ppm range.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found between 1700 and 1725 cm⁻¹. Additional peaks around 2850-2950 cm⁻¹ would correspond to the C-H stretching of the methylene groups.[8]

-

Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 238. The fragmentation pattern would be characterized by a series of losses of small alkyl chains.

Synthesis and Manufacturing

The primary commercial route for producing this compound involves the catalytic hydrogenation of an unsaturated precursor.

Commercial Synthesis Workflow

Commercially, this compound is manufactured by the hydrogenation of 8-cyclohexadecenone.[1][4][5] This process saturates the carbon-carbon double bond in the macrocycle to yield the desired ketone.

References

- 1. This compound CAS#: 2550-52-9 [m.chemicalbook.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 2550-52-9 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Natural Provenance of Cyclohexadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Cyclohexadecanone, a macrocyclic ketone of interest in various scientific domains. The document details its origins, proposed biosynthetic pathways, and established experimental protocols for its extraction, isolation, and characterization, adhering to a rigorous scientific standard for data presentation and methodological description.

Natural Sources and Quantitative Analysis

The primary identified natural source of this compound is the perineal gland secretion of the civet cat (Civettictris civetta).[1][2] This secretion, known as civet musk, is a complex mixture of various compounds, with macrocyclic ketones being significant contributors to its characteristic odor profile. While this compound is considered a minor component of civet musk, its consistent presence alongside other macrocyclic ketones is noteworthy.[1][2]

The major macrocyclic ketone constituent of civet is civetone, with a concentration ranging from 2.5% to 3.4%.[2] In contrast, the exact percentage of this compound is not definitively established in the current body of scientific literature, though it is acknowledged as a main constituent in some analyses of Chinese civet.[3] The table below summarizes the key macrocyclic ketones found in civet musk.

Table 1: Composition of Macrocyclic Ketones in Civet Musk

| Compound | Molecular Formula | Concentration Range |

| Civetone | C₁₇H₃₀O | 2.5 - 3.4%[2] |

| This compound | C₁₆H₃₀O | Minor Component [1][2] |

| Cyclopentadecanone | C₁₅H₂₈O | Present[2][3] |

| Cycloheptadecanone | C₁₇H₃₂O | Present[2] |

| 6-cis-Cycloheptadecenone | C₁₇H₃₀O | Present[2] |

Proposed Biosynthetic Pathway

A definitive biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of the structurally related and co-occurring civetone, a pathway originating from fatty acid metabolism is the most plausible hypothesis. This proposed pathway likely involves the intramolecular cyclization of a C16 fatty acid precursor, such as palmitic acid, through a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following section outlines the key experimental methodologies for the extraction, isolation, and characterization of this compound from civet musk. These protocols are based on established techniques for the analysis of natural products.

Extraction of this compound from Civet Musk

The initial step involves the extraction of the lipophilic compounds from the raw civet gland secretion.

Methodology: Solvent Extraction

-

Sample Preparation: A pre-weighed sample of raw civet musk is finely ground or macerated to increase the surface area for extraction.

-

Solvent Extraction: The prepared musk is submerged in a suitable organic solvent, such as ethanol, chloroform, or dichloromethane, at a defined ratio (e.g., 1:10 to 1:20 w/v).[4]

-

Agitation: The mixture is agitated for an extended period (e.g., 24 to 48 hours) at ambient temperature. The use of sonication can significantly reduce the extraction time.

-

Filtration: The solid residue is separated from the solvent extract by filtration.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude civet absolute.

Caption: Workflow for the extraction of this compound.

Isolation and Purification

Following extraction, this compound is isolated from the complex mixture of the crude absolute.

Methodology: Column Chromatography

-

Column Preparation: A chromatographic column is packed with a suitable stationary phase, typically silica (B1680970) gel.

-

Sample Application: The crude civet absolute is dissolved in a minimal volume of a non-polar solvent and loaded onto the top of the column.

-

Elution Gradient: A solvent gradient of increasing polarity is used to elute the compounds from the column. The elution typically starts with a non-polar solvent (e.g., hexane) and gradually incorporates a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: The eluate is collected in sequential fractions.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.

-

Further Purification: The combined fractions containing this compound may undergo further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve the desired purity.

Identification and Quantification

The final stage involves the definitive identification and quantification of the isolated this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A precise amount of the purified sample is dissolved in a volatile solvent. For quantitative analysis, a known concentration of an internal standard is added.

-

GC Separation: An aliquot of the sample is injected into the gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. The identity of this compound is confirmed by comparing its mass spectrum to a reference spectrum from a database.

-

Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak. This area is then compared to the peak area of the internal standard to calculate the precise concentration in the original sample.

Caption: Logical flow of the experimental protocols.

References

An In-Depth Technical Guide to the Discovery and History of Cyclohexadecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexadecanone, a significant macrocyclic musk, has a rich history intertwined with the pioneering work of early 20th-century chemists and the quest to understand and replicate natural fragrances. Initially identified as a minor constituent of civet musk, the secretion of the African civet cat (Civettictis civetta), its unique and persistent odor has made it a valuable ingredient in the fragrance industry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of this compound. It includes detailed experimental protocols for key synthetic transformations, a compilation of its physicochemical properties, and an exploration of its biological activities, including its role as a pheromone and its potential antimicrobial effects.

Discovery and Historical Context

The journey to understanding and synthesizing macrocyclic ketones like this compound began with the groundbreaking research of Leopold Ružička in the 1920s. His work on large carbon rings, which was awarded the Nobel Prize in Chemistry in 1939, defied the prevailing belief that rings with more than eight carbon atoms would be unstable.

This compound was identified as a naturally occurring compound in the glandular secretions of the civet cat.[1][2] Analysis of civet absolute, the concentrated extract of the raw musk, revealed the presence of a complex mixture of odoriferous compounds, with civetone (B1203174) being the major component.[2] Gas chromatography-mass spectrometry (GC-MS) analysis of Chinese civet has confirmed that this compound is a main constituent alongside civetone and cyclopentadecanone (B167302).[1]

The first synthesis of a macrocyclic musk, cyclopentadecanone (Exaltone®), was accomplished by Ružička in 1926 through the thermal decomposition of the thorium salt of the corresponding dicarboxylic acid, a method now known as the Ruzicka large ring synthesis.[3] This paved the way for the synthesis of other macrocyclic ketones, including this compound. Later, in 1947, M. Stoll and A. Rouve published further work on the synthesis of macrocyclic musk compounds, contributing to the expanding knowledge in this area.[4][5]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a characteristic animalic, powdery, and intense musk odor.[6][7] A comprehensive summary of its quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | [8] |

| Molecular Weight | 238.41 g/mol | [8] |

| CAS Number | 2550-52-9 | [8] |

| Appearance | White solid | [6] |

| Melting Point | 66 °C (151 °F; 339 K) | [6] |

| Boiling Point | 340-341 °C @ 760 mmHg | [7] |

| Vapor Pressure | 0.000120 mmHg @ 25.00 °C (est.) | [7] |

| Density | 0.8962 g/cm³ @ 60 °C | [1] |

| Solubility in Water | 0.1915 mg/L @ 25 °C (est.) | [7] |

| logP (o/w) | 6.091 (est.) | [7] |

| Flash Point | 299.00 °F (148.33 °C) (TCC) | [7] |

| Refractive Index | 1.48500 to 1.49200 @ 20.00 °C | [9] |

| Kovats Retention Index (Standard non-polar) | 1731 | [3] |

| Kovats Retention Index (Standard polar) | 2392 | [3] |

Synthesis of this compound

The synthesis of this compound has evolved from the initial, low-yield historical methods to more efficient and scalable industrial processes.

Historical Synthesis: Ruzicka Large Ring Synthesis

The foundational method for synthesizing macrocyclic ketones was developed by Leopold Ružička.[3] This reaction involves the intramolecular cyclization of a long-chain dicarboxylic acid via the pyrolysis of its thorium or cerium salt.

Experimental Protocol: Ruzicka Large Ring Synthesis of this compound

-

Starting Material: 1,16-Hexadecanedioic acid.

-

Procedure:

-

The dicarboxylic acid is neutralized with a stoichiometric amount of thorium carbonate or cerium(III) carbonate to form the corresponding salt.

-

The salt is then subjected to dry distillation under high vacuum.

-

The high temperature promotes the intramolecular cyclization and decarboxylation, yielding the crude macrocyclic ketone.

-

The product is purified by fractional distillation.

-

Note: This method generally results in low yields due to competing intermolecular reactions leading to polymer formation.

Modern Synthesis Routes

Modern industrial synthesis of this compound typically starts from more readily available precursors like cyclododecanone (B146445) or 1,9-cyclohexadecadiene.

One common strategy involves the ring expansion of cyclododecanone, an inexpensive starting material derived from the trimerization of 1,3-butadiene.[3] Various methods for ring expansion have been developed, often involving multi-step sequences. A representative example is the condensation with diethyl succinate (B1194679) followed by a series of transformations.

Experimental Protocol: Ring Expansion of Cyclododecanone (Conceptual)

-

Starting Material: Cyclododecanone.

-

Procedure (Illustrative):

-

Stobbe Condensation: Cyclododecanone is condensed with diethyl succinate in the presence of a strong base (e.g., potassium tert-butoxide) to form a γ-keto ester.

-

Cyclization and Decarboxylation: The intermediate is cyclized, hydrolyzed, and decarboxylated to yield an unsaturated bicyclic ketone.

-

Reductive Cleavage: The double bond is cleaved, for instance, by ozonolysis followed by reductive workup, to open the smaller ring and form a larger diketone.

-

Intramolecular Aldol (B89426) Condensation and Hydrogenation: The diketone undergoes an intramolecular aldol condensation to form an unsaturated 16-membered ring ketone, which is then hydrogenated to yield this compound.

-

A prevalent commercial method for producing this compound is the catalytic hydrogenation of 8-cyclohexadecene-1-one.[6]

Experimental Protocol: Hydrogenation of 8-Cyclohexadecene-1-one

-

Starting Material: 8-Cyclohexadecene-1-one (mixture of cis and trans isomers).

-

Catalyst: Palladium on carbon (Pd/C), typically 5-10% loading.

-

Solvent: An inert solvent such as ethanol, methanol, or ethyl acetate.

-

Procedure:

-

8-Cyclohexadecene-1-one is dissolved in the chosen solvent in a hydrogenation apparatus.

-

The catalyst is added to the solution.

-

The system is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.

-

The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

-

The reaction is monitored by techniques such as gas chromatography (GC) to ensure completion.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or distillation.

-

Biological Activity

Pheromonal Activity

This compound has been identified as a component of the perineal gland secretion of the African civet, which is used for territorial marking and communication.[10] This suggests a role as a semiochemical or pheromone. In mammals, pheromones are primarily detected by the vomeronasal organ (VNO), which contains specialized chemoreceptors. The binding of a pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a neuronal signal being sent to the brain, influencing behavior.

Antimicrobial Activity

Some studies have suggested that this compound possesses antibacterial and antifungal properties. The proposed mechanism of action for many lipophilic compounds, including terpenes and macrocyclic ketones, involves the disruption of the microbial cell membrane.[11][12] The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. However, the specific antimicrobial efficacy and spectrum of this compound require further investigation.

Conclusion

This compound stands as a testament to the remarkable progress in organic synthesis, from its discovery as a trace component in a natural animal secretion to its efficient industrial production. The pioneering work of Ružička laid the theoretical and practical groundwork for the synthesis of macrocyclic compounds. Modern synthetic methods have made this compound and other macrocyclic musks readily available for their widespread use in the fragrance industry. Ongoing research into its biological activities, particularly its pheromonal and potential antimicrobial properties, may open new avenues for its application in pest management and as a lead compound in drug discovery. This guide provides a foundational understanding for researchers and professionals in these fields to appreciate the history and chemistry of this fascinating molecule.

References

- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. multisite.itb.ac.id [multisite.itb.ac.id]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. [Synthesis of macrocyclic products with a musky odor; on cyclic acyloines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Syntheses of macrocyclic products with a musky odor; new synthesis of muscone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, 2550-52-9 [thegoodscentscompany.com]

- 8. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]

- 11. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexadecanone: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of cyclohexadecanone, a macrocyclic ketone of significant interest in fragrance chemistry and with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed summary of its nomenclature, physicochemical properties, synthesis, and analytical methods.

Nomenclature and Synonyms

This compound is known by several names across different nomenclature systems and commercial contexts. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Nomenclature/Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 2550-52-9[1][4][5][6][7] |

| Molecular Formula | C₁₆H₃₀O[1][3][4] |

| Molecular Weight | 238.41 g/mol [1][4][5] |

| Synonyms | Homoexaltone, Cyclohexadecane-1-one, Isomuscone[1][4][7] |

| Trade Names | Isomuscone® (Symrise), Globanone® (Symrise)[8][9] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application. The following table summarizes key quantitative data.

| Property | Value | Conditions |

| Appearance | White, crystalline solid | Ambient |

| Odor | Musk-like, animalic, powdery[4][7][10] | - |

| Melting Point | 56 - 67.7 °C[2][3][4][11] | - |

| Boiling Point | 138 °C[3][4] | 0.5 Torr |

| Density | 0.8962 g/cm³[3][4] | 60 °C |

| Water Solubility | 130 µg/L[3][4] | 20 °C |

| Vapor Pressure | 0.007 Pa[3][4] | 20 °C |

| LogP | 7.77 | 25 °C |

| Flash Point | 148.33 °C[5] | Closed Cup |

Experimental Protocols

Synthesis of this compound via Hydrogenation

This compound can be synthesized by the hydrogenation of 8-cyclohexadecen-1-one.[2][3][11]

Materials:

-

8-cyclohexadecen-1-one

-

Ethanol (96%)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Filter paper

-

Büchner funnel

-

Glass autoclave (1-L capacity)

-

High vacuum fractionation apparatus (e.g., Spaltrohr® column)

Procedure:

-

In a 1-L glass autoclave, combine 60.3 g of 8-cyclohexadecen-1-one, 450 mL of 96% ethanol, and 1 g of 10% palladium on carbon.[12]

-

Seal the autoclave and stir the mixture vigorously.

-

Pressurize the autoclave with hydrogen gas to 5 bar.[12]

-

Maintain the reaction at room temperature for 1.5 hours.[12]

-

After the reaction is complete, depressurize the autoclave.

-

Filter the mixture through a filter paper on a Büchner funnel to remove the palladium on carbon catalyst.[12]

-

The filtrate is then subjected to high vacuum fractionation to purify the this compound.[12]

-

Collect the fraction boiling at 75°C at 0.01 mbar.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of macrocyclic ketones (e.g., a non-polar DB-5 or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex sample matrices.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless injection is recommended for trace analysis)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Maintain at 280 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by injecting a pure standard.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library or a pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Signaling Pathways and Biological Activity

While primarily known for its fragrance properties, emerging research suggests that macrocyclic ketones, including this compound, may possess biological activities relevant to drug development.[13][14][15] One studied mechanism is the activation of olfactory receptors, which are G-protein coupled receptors (GPCRs).

Olfactory Receptor Activation

This compound (referred to as isomuscone in some studies) has been shown to activate human olfactory receptors OR5AN1 and OR1A1.[1] This interaction initiates a downstream signaling cascade typical of GPCRs.

Caption: Activation of an olfactory receptor by this compound.

Potential Anti-inflammatory and Antitumor Effects

While direct evidence for this compound is limited, other macrocyclic ketones have demonstrated anti-inflammatory and antitumor properties.[11] The mechanisms for these effects are diverse and may involve modulation of key signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.

Caption: Workflow for this compound synthesis and analysis.

References

- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. EP3153493A1 - Method for the purification of cyclohexadec-8-en-1-on - Google Patents [patents.google.com]

- 5. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]

- 6. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 8. researchgate.net [researchgate.net]

- 9. uoguelph.ca [uoguelph.ca]

- 10. This compound, 2550-52-9 [thegoodscentscompany.com]

- 11. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

- 13. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. youtube.com [youtube.com]

Cyclohexadecanone: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals

An in-depth technical guide on the toxicological data of Cyclohexadecanone, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is a macrocyclic ketone used as a fragrance ingredient.[1] This document provides a detailed toxicological and dermatological overview of this compound, summarizing available data on its physical properties, acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity.[1] The information is presented to support safety assessments and guide further research in the context of drug development and other applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

| Endpoint | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [2] |

| Acute Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [2] |

| Endpoint | Species | Route | Duration | NOAEL | Reference |

| Repeated Dose Toxicity | Rat | Oral (gavage) | 28 days | 1000 mg/kg bw/day | [3] |

| Endpoint | Species | Method | Result | Reference |

| Skin Irritation | Rabbit | OECD 404 | Non-irritating | RIFM |

| Eye Irritation | Rabbit | OECD 405 | Slightly irritating | RIFM |

| Skin Sensitization | Guinea Pig | Maximisation Test | Not a sensitizer | RIFM |

| Endpoint | Test System | Result | Reference |

| Genotoxicity | In vitro Bacterial Reverse Mutation Assay (Ames test) | Negative | [3] |

| Genotoxicity | In vitro Chromosome Aberration Test | Non-clastogenic | [3] |

| Genotoxicity | In vitro Gene Mutation Assay | Negative | RIFM |

Experimental Protocols

The toxicological studies on this compound have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 401)

A single high dose of this compound is administered orally to a group of rats. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days. The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.

Acute Dermal Toxicity (as per OECD Guideline 402)

This compound is applied to a shaved area of the skin of rabbits for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

Skin Irritation (as per OECD Guideline 404)

A small amount of this compound is applied to the shaved skin of rabbits under a semi-occlusive patch for 4 hours. The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals.

Eye Irritation (as per OECD Guideline 405)

A single dose of this compound is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at various time points.

Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test)

This test involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically to guinea pigs. This is followed by a challenge phase where the substance is applied topically to a different skin site to assess for an allergic reaction.

Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)

This compound was administered daily via oral gavage to groups of Sprague Dawley rats for 28 consecutive days at different dose levels.[3] Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and organ weights were monitored. At the end of the study, a full necropsy and histopathological examination were performed.

Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test; as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations) induced by the test substance.[4]

-

In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473): This assay assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.[3]

Signaling Pathways

Olfactory Receptor Signaling Pathway for Macrocyclic Musks

Macrocyclic ketones, including this compound, are known for their characteristic musk odor. This is mediated through the activation of specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The human olfactory receptor OR5AN1 has been identified as a specific receptor for muscone, a structurally related macrocyclic musk.[5][6] The binding of a macrocyclic ketone to its receptor initiates a canonical olfactory signaling cascade.

Potential Anti-inflammatory Signaling Pathways

While direct evidence for this compound is limited, the structurally similar macrocyclic ketone, muscone, has been shown to possess anti-inflammatory properties by modulating several key signaling pathways. These findings suggest a potential logical relationship for the bioactivity of this compound. Muscone has been reported to inhibit the NF-κB and NLRP3 inflammasome pathways and modulate the PI3K/Akt and MAPK signaling cascades.[7][8][9]

Experimental Workflow for Toxicological Assessment

The safety assessment of a chemical like this compound follows a structured workflow, integrating data from various toxicological endpoints.

Conclusion

This compound exhibits a low order of acute toxicity via the oral and dermal routes. It is not a skin irritant or sensitizer, though it may cause slight eye irritation. Repeated oral exposure in rats did not produce adverse effects at doses up to 1000 mg/kg bw/day. Furthermore, it is not considered to be genotoxic based on a battery of in vitro tests. The primary biological interaction of this compound at the molecular level appears to be with olfactory receptors, initiating a well-defined signaling cascade. While further research is warranted to explore other potential biological activities, the current toxicological profile supports its safe use as a fragrance ingredient under the defined conditions of use. This comprehensive summary provides a valuable resource for scientists and professionals involved in the safety assessment and development of products containing this compound.

References

- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 2550-52-9 [thegoodscentscompany.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Environmental Fate of Cyclohexadecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexadecanone, a macrocyclic musk used as a fragrance ingredient in a variety of consumer products, is subject to environmental release through wastewater streams. Understanding its environmental fate—encompassing its persistence, bioaccumulation potential, and mobility—is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the environmental fate of this compound, summarizing available data, outlining key experimental protocols, and visualizing critical pathways and workflows. While experimental data for some endpoints are limited, this guide consolidates current knowledge and utilizes established predictive models to offer a thorough assessment. The Research Institute for Fragrance Materials (RIFM) has assessed this compound and concluded that it is not Persistent, Bioaccumulative, and Toxic (PBT)[1].

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is the first step in assessing its environmental behavior. The properties of this compound, a large, non-polar cyclic ketone, are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | - |

| Molecular Weight | 238.41 g/mol | - |

| Water Solubility | 0.1915 mg/L at 25 °C (estimated) | The Good Scents Company |

| Vapor Pressure | 0.00012 mmHg at 25 °C (estimated) | The Good Scents Company |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.7 at 25 °C | NICNAS (2017)[2] |

Environmental Fate and Distribution

The environmental fate of this compound is governed by a series of processes including biodegradation, photodegradation, hydrolysis, bioconcentration, soil and sediment sorption, and atmospheric oxidation. The interplay of these processes determines the compound's persistence and distribution across various environmental compartments.

References

Cyclohexadecanone Solubility: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of cyclohexadecanone, a macrocyclic ketone of significant interest in the fragrance, pharmaceutical, and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental methodologies, and relevant biological context.

Executive Summary

Understanding the solubility of this compound is paramount for its effective formulation, delivery, and application. This guide furnishes available quantitative solubility data, detailed experimental protocols for its determination, and a visualization of the primary signaling pathway associated with its biological perception. Due to a paucity of comprehensive public data, this guide also provides a robust experimental framework to empower researchers to generate their own solubility profiles.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. The following table summarizes the known solubility values and provides a template for recording experimentally determined data.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) at 25°C | Temperature (°C) |

| Water | 18.02 | 10.2 | < 0.001 | 25 |

| Ethanol | 46.07 | 4.3 | Soluble (Exact value not specified) | - |

| Methanol | 32.04 | 5.1 | Data not available | - |

| Acetone | 58.08 | 5.1 | Data not available | - |

| Isopropanol | 60.10 | 3.9 | Data not available | - |

| Toluene | 92.14 | 2.4 | Data not available | - |

| Ethyl Acetate | 88.11 | 4.4 | Data not available | - |

| Dipropylene Glycol | 134.17 | - | Soluble (in 10% solution) | - |

Note: The principle of "like dissolves like" suggests that this compound, a large, relatively nonpolar molecule, will exhibit greater solubility in nonpolar organic solvents.

Experimental Protocol: Determination of this compound Solubility

The following protocol details the gravimetric shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pipettes

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is recommended to perform preliminary studies to determine the time required to reach a stable concentration.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the total weight of the vial and the saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of saturated solution withdrawn) * 100

-

Visualization of Core Concepts

Experimental Workflow for Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Signaling Pathway of this compound Perception

This compound, as a musk compound, is primarily detected through olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). The binding of this compound to its specific OR, such as OR5AN1, initiates an intracellular signaling cascade.[1]

Caption: Olfactory G-Protein Coupled Receptor Signaling Pathway.

Conclusion

This technical guide provides a foundational understanding of this compound solubility. While a comprehensive dataset remains to be fully elucidated, the provided experimental protocol offers a clear pathway for researchers to determine these crucial parameters. The visualization of the olfactory signaling pathway further enriches the understanding of this compound's biological context. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further research and application of this compound.

References

Theoretical Conformational Analysis of Cyclohexadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexadecanone, a 16-membered macrocyclic ketone, possesses a flexible ring system that can adopt a multitude of conformations. Understanding the conformational landscape of this and similar macrocycles is of paramount importance in fields such as drug discovery and materials science, as the three-dimensional structure dictates molecular interactions and properties. This technical guide provides an in-depth overview of the theoretical methods employed to study the conformation of this compound. While specific, comprehensive theoretical studies on this compound are limited in publicly available literature, this guide outlines the established computational protocols and presents data from analogous macrocyclic ketones to illustrate the expected conformational behavior and the nature of the data generated.

Introduction to Macrocyclic Conformational Complexity

Macrocycles, cyclic molecules containing 12 or more atoms in the ring, present a significant challenge for conformational analysis due to their inherent flexibility. Unlike small rings, which are constrained by angle and torsional strain, large rings like this compound have a vast conformational space defined by a multitude of low-energy minima. The interplay of transannular interactions (steric hindrance across the ring), torsional strain, and the preference for certain dihedral angles governs the relative stability of these conformers.

Early studies on large rings suggested that they adopt "diamond-lattice" conformations to minimize strain. For cyclohexadecane, two such low-energy conformations were proposed: the rectangular conformation and the square-like conformation. Spectroscopic data for this compound has suggested that its properties are inconsistent with the conformation, indicating a likely preference for other arrangements, possibly the conformation. However, detailed computational studies are necessary to fully elucidate the conformational landscape.

Computational Methodologies for Conformational Analysis

A robust theoretical investigation of this compound's conformation involves a multi-step computational workflow. This process typically includes an initial conformational search to identify potential energy minima, followed by more accurate energy calculations to refine the relative stabilities of the identified conformers.

Conformational Search Strategies

The first step in analyzing the conformational space of a flexible molecule like this compound is to perform a thorough conformational search. The goal is to identify as many unique low-energy conformers as possible. Several algorithms are employed for this purpose:

-

Systematic Search: This method involves rotating each rotatable bond by a defined increment. While comprehensive, it becomes computationally intractable for large, flexible molecules due to the exponential increase in the number of possible conformations.

-

Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space. A popular implementation is the Monte Carlo Multiple Minimum (MCMM) method, which combines random torsional perturbations with energy minimization to efficiently locate low-energy conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at elevated temperatures, the system can overcome energy barriers and explore a wide range of conformations. Subsequent cooling (simulated annealing) can help identify low-energy minima.

A typical workflow for a computational conformational analysis is depicted below:

Force Fields and Quantum Mechanical Methods

The accuracy of a conformational study heavily relies on the chosen computational method for calculating the potential energy of the molecule.

-

Force Fields: Molecular mechanics (MM) force fields provide a computationally efficient way to calculate molecular energies. They employ a set of classical mechanics equations and parameters to describe bonded and non-bonded interactions. Common force fields used for organic molecules include:

-

MM3 and MM4: Developed by Allinger and coworkers, these force fields are well-parameterized for hydrocarbons and other organic molecules and are often used for conformational analysis.

-

OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is widely used for simulations of organic molecules and biomolecules in solution.

-

GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is suitable for drug-like organic molecules.

-

-

Quantum Mechanics (QM) Methods: QM methods provide a more accurate description of the electronic structure and are less dependent on parameterization. Density Functional Theory (DFT) is a popular choice for conformational analysis due to its balance of accuracy and computational cost. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. Dispersion corrections (e.g., D3) are essential for accurately modeling the non-covalent interactions that are critical in macrocycle conformations.

Expected Conformational Landscape of this compound: An Illustrative Example

While specific data for this compound is scarce, we can infer its likely conformational behavior from studies on the closely related cyclododecanone. For cyclododecanone, a combination of microwave spectroscopy and DFT calculations revealed the presence of multiple low-energy conformers. The most stable conformer was found to be a "square" conformation, with other conformers lying at higher energies.

For this compound, a similar picture is expected, with several conformers coexisting at room temperature. A hypothetical summary of quantitative data for a theoretical study of this compound is presented in the tables below. Note: This data is illustrative and not based on a specific published study of this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| CHD-1 | C_i | 0.00 | 45.2 |

| CHD-2 | C_2 | 0.50 | 20.8 |

| CHD-3 | C_1 | 0.90 | 10.1 |

| CHD-4 | D_2 | 1.20 | 6.2 |

| CHD-5 | C_s | 1.50 | 3.8 |

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Lowest Energy Conformer (CHD-1)

| Dihedral Angle | Value | Dihedral Angle | Value |

| C1-C2-C3-C4 | 175.2 | C9-C10-C11-C12 | 175.2 |

| C2-C3-C4-C5 | -70.1 | C10-C11-C12-C13 | -70.1 |

| C3-C4-C5-C6 | 178.9 | C11-C12-C13-C14 | 178.9 |

| C4-C5-C6-C7 | 68.5 | C12-C13-C14-C15 | 68.5 |

| C5-C6-C7-C8 | -176.3 | C13-C14-C15-C16 | -176.3 |

| C6-C7-C8-C9 | 72.3 | C14-C15-C16-C1 | 72.3 |

| C7-C8-C9-C10 | -179.1 | C15-C16-C1-C2 | -179.1 |

| C8-C9-C10-C11 | -69.8 | C16-C1-C2-C3 | -69.8 |

Experimental Validation

Theoretical predictions of conformational preferences must be validated by experimental data. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key NMR parameters used in conformational analysis include:

-

Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of molecular geometry.

-

Scalar Coupling Constants (J-couplings): Three-bond proton-proton (³J_HH) and proton-carbon (³J_CH) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing experimentally measured J-couplings with those predicted for different conformers, the conformational equilibrium can be determined.

The logical relationship for using NMR data to validate theoretical models is shown below:

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined. This provides a high-resolution snapshot of a single conformation, which can be used as a benchmark for validating the accuracy of computational methods in reproducing molecular geometries. However, it is important to remember that the crystal structure represents the conformation in the solid state, which may be influenced by crystal packing forces and may not be the most stable conformation in solution or the gas phase.

Conclusion

The theoretical study of this compound conformation is a complex but tractable problem. By employing a combination of robust conformational search algorithms, accurate energy calculations using both molecular mechanics and quantum mechanics, and validation with experimental data from NMR spectroscopy and X-ray crystallography, a detailed understanding of its conformational landscape can be achieved. While specific published data for this compound is limited, the methodologies outlined in this guide, and illustrated with data from analogous systems, provide a clear roadmap for researchers, scientists, and drug development professionals to investigate the conformational behavior of this and other important macrocyclic molecules. Such studies are crucial for the rational design of new molecules with tailored properties and functions.

The Biological Activity of Cyclohexadecanone: A Technical Guide for Researchers

An In-depth Examination of a Widely Used Macrocyclic Musk

Cyclohexadecanone, a macrocyclic ketone, is a significant component in the fragrance industry, prized for its persistent and characteristic musk-like odor. Beyond its olfactory properties, its biological activities, particularly concerning human safety and receptor interaction, are of considerable interest to researchers, toxicologists, and professionals in drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative toxicological data, detailing experimental methodologies, and visualizing its primary signaling pathway.

Toxicological Profile

The safety of this compound as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessments cover a range of toxicological endpoints to ensure its safe use in consumer products.[1][2]

Summary of Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Acute and Dermal Toxicity

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | [1] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

Table 2: Repeated Dose and Reproductive Toxicity

| Endpoint | Species | Route | NOAEL (No Observed Adverse Effect Level) | Reference |

| Repeated Dose Toxicity (28-day study) | Rat | Oral Gavage | 1000 mg/kg/day | [1] |

| Reproduction/Developmental Toxicity Screening | Rat | Oral Gavage | 100 mg/kg/day (for reproductive effects) | [1] |

Table 3: Genotoxicity

| Assay | System | Result | Reference |

| In vitro Chromosome Aberration Assay | Human Lymphocytes | Non-clastogenic | [1] |

| Ames Test | S. typhimurium | Not specified | |

| In vitro Micronucleus Test | Not specified | Not specified |

Table 4: Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation | Human | Non-irritating | |

| Eye Irritation | Rabbit | Not specified | |

| Skin Sensitization (HRIPT) | Human | Not a sensitizer (B1316253) |

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined in rats following the OECD Test Guideline 401 or 420. A limit test is often performed for substances with low expected toxicity.

-

Procedure: A single high dose (e.g., 5000 mg/kg body weight) of this compound, suspended in a vehicle like corn oil, is administered by oral gavage to a group of rats.

-

Observation: The animals are observed for signs of toxicity and mortality over a 14-day period. Body weight changes are also recorded.

-

Endpoint: The LD50 is determined as the dose that is lethal to 50% of the test animals. If no mortality is observed at the limit dose, the LD50 is reported as greater than that dose.

Repeated Dose Toxicity (28-day)

This study is conducted to evaluate the potential adverse effects of repeated exposure to a substance and to determine a No Observed Adverse Effect Level (NOAEL). The methodology generally follows OECD Test Guideline 407.

-

Procedure: Different groups of rats are administered daily doses of this compound (e.g., 0, 100, 300, 1000 mg/kg/day) via oral gavage for 28 consecutive days.[1]

-

Observations: Clinical signs of toxicity, body weight, food consumption, and hematological and clinical chemistry parameters are monitored throughout the study. At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.

-

Endpoint: The NOAEL is the highest dose at which no biologically significant adverse effects are observed.[1][3]

Reproduction/Developmental Toxicity Screening

This screening test, often following OECD Test Guideline 421, provides initial information on the potential effects of a substance on reproductive performance and fetal development.

-

Procedure: Male and female rats are administered this compound at different dose levels before and during mating, and for females, throughout gestation and early lactation.[1]

-

Observations: Effects on mating behavior, fertility, pregnancy outcomes, and the health of the offspring are evaluated.

-

Endpoint: The NOAEL for reproductive and developmental toxicity is determined.[1]

In Vitro Chromosome Aberration Assay

This genotoxicity test is performed to identify substances that may cause structural chromosome damage in cultured mammalian cells, following OECD Test Guideline 473.

-

Procedure: Cultured human lymphocytes are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix).

-

Analysis: After a specified treatment time, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

Endpoint: The substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of chromosomal aberrations. This compound was found to be non-clastogenic in this assay.[1]

Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization in humans.

-

Procedure: The test involves a three-week induction phase where a patch containing this compound is repeatedly applied to the same skin site on a panel of human volunteers. This is followed by a two-week rest period and then a challenge phase where a patch is applied to a new skin site.

-

Observation: The skin is observed for any signs of an allergic reaction (e.g., redness, swelling) at the challenge site.

-

Endpoint: If no allergic reactions are observed in the panel of volunteers, the substance is considered not to be a skin sensitizer at the tested concentration.

Interaction with Olfactory Receptors and Signaling Pathway

This compound's characteristic musk odor is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium. ORs are a large family of G-protein coupled receptors (GPCRs).

The activation of these receptors initiates a downstream signaling cascade, leading to the perception of smell.

Olfactory Signaling Workflow

The process of odor perception initiated by this compound can be visualized as a sequential workflow.

Other Biological Activities

While the primary biological activities of this compound that have been extensively studied relate to its use as a fragrance ingredient (olfactory receptor interaction and toxicology), there is limited publicly available data on other potential biological effects.

-

Antimicrobial Activity: Searches for direct evidence of antibacterial or antifungal activity of this compound did not yield significant results. While some studies have investigated the antimicrobial properties of other cyclohexane (B81311) derivatives, this activity has not been specifically demonstrated for this compound.

-

Anti-inflammatory Activity: Similarly, there is a lack of specific data on the anti-inflammatory properties of this compound.

Conclusion

This compound is a well-characterized macrocyclic musk with a robust safety profile established through extensive toxicological testing. Its primary biological activity is the activation of specific olfactory receptors, leading to its characteristic musk scent. The downstream signaling pathway is consistent with the canonical G-protein coupled receptor cascade found in the olfactory system. While its toxicological properties have been thoroughly investigated, further research is needed to explore other potential biological activities, such as antimicrobial or anti-inflammatory effects, to fully understand its biological profile. This guide provides a foundational understanding for researchers and professionals working with this widely used fragrance ingredient.

References

A Technical Guide to the Spectroscopic Analysis of Cyclohexadecanone